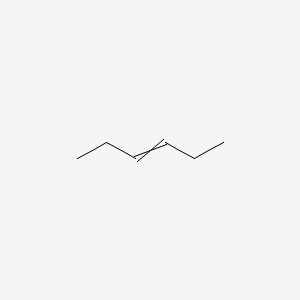

3-Hexene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68526-52-3 |

|---|---|

Molekularformel |

C6H12 |

Molekulargewicht |

84.16 g/mol |

IUPAC-Name |

hex-3-ene |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

ZQDPJFUHLCOCRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CCC |

Physikalische Beschreibung |

Liquid Colorless liquid with a mild odor; [CPChem MSDS] |

Dampfdruck |

165.0 [mmHg] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-Hexene structural isomers and properties

An In-Depth Technical Guide to the Structural Isomers and Properties of 3-Hexene

Introduction

This compound, a hydrocarbon with the chemical formula C₆H₁₂, is an alkene featuring a carbon-carbon double bond between the third and fourth carbon atoms of its six-carbon chain. Due to the restricted rotation around this double bond, this compound exists as two distinct geometric isomers: cis-(Z)-3-hexene and trans-(E)-3-hexene. These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their substituent groups. This guide provides a comprehensive overview of the structural isomers of this compound, their physicochemical properties, key chemical reactions, and detailed experimental protocols relevant to researchers in chemistry and drug development.

Structural Isomers of this compound

The structural isomerism in this compound is a classic example of geometric isomerism, also known as cis-trans or (E/Z) isomerism. The two isomers are diastereomers, having different physical properties and, in some cases, different chemical reactivity.

-

(Z)-3-Hexene (cis-3-hexene): In this isomer, the two ethyl groups (CH₂CH₃) attached to the double-bonded carbons are on the same side of the double bond.

-

(E)-3-Hexene (trans-3-hexene): In this isomer, the two ethyl groups are on opposite sides of the double bond.

Below is a diagram illustrating the structures of these two isomers.

A Technical Guide to the Stereoisomers of 3-Hexene: (E)-3-Hexene and (Z)-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers (E)-3-Hexene and (Z)-3-Hexene. It details their synthesis, separation, and characterization, with a focus on providing practical experimental protocols and comparative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development, where a fundamental understanding of stereoisomerism and the properties of simple alkenes is essential.

Physicochemical and Spectroscopic Properties

The geometric isomerism in 3-hexene arises from the restricted rotation about the C3-C4 double bond. This results in two distinct stereoisomers, (E)-3-hexene (trans) and (Z)-3-hexene (cis), each with unique physical and spectroscopic properties. The (Z)-isomer, with the ethyl groups on the same side of the double bond, has a more compact structure leading to a slightly lower boiling point compared to the more linear (E)-isomer.

Table 1: Comparative Physicochemical and Spectroscopic Data

| Property | (E)-3-Hexene | (Z)-3-Hexene |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ |

| Molar Mass | 84.16 g/mol | 84.16 g/mol |

| Boiling Point | 67.9 °C | 66.9 °C |

| Melting Point | -113 °C | -138 °C |

| Density | 0.677 g/cm³ | 0.687 g/cm³ |

| Refractive Index | 1.394 | 1.397 |

| ¹H NMR (δ, ppm) | ~5.4 (m, 2H, =CH), ~2.0 (m, 4H, -CH₂-), ~0.9 (t, 6H, -CH₃) | ~5.3 (m, 2H, =CH), ~2.0 (m, 4H, -CH₂-), ~0.9 (t, 6H, -CH₃) |

| ¹³C NMR (δ, ppm) | ~131.2 (C=C), ~25.8 (-CH₂-), ~14.2 (-CH₃) | ~129.8 (C=C), ~20.7 (-CH₂-), ~14.4 (-CH₃) |

| Key IR Absorptions (cm⁻¹) | ~965 (strong, =C-H bend, trans) | Absence of strong band in 960-980 region |

Stereoselective Synthesis

The targeted synthesis of either the (E) or (Z) isomer of this compound is a classic example of stereoselective synthesis in organic chemistry. The choice of reducing agent for the parent alkyne, 3-hexyne (B1328910), dictates the stereochemical outcome.

Synthesis of (Z)-3-Hexene via Lindlar Catalysis

The partial hydrogenation of 3-hexyne using a "poisoned" palladium catalyst, known as Lindlar's catalyst, yields the (Z)-alkene. The catalyst's reduced activity prevents over-reduction to hexane (B92381) and facilitates syn-addition of hydrogen across the triple bond.

Experimental Protocol: Synthesis of (Z)-3-Hexene

-

Catalyst Preparation: In a flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline) in a suitable solvent (e.g., methanol (B129727) or hexane).

-

Reaction Setup: To a solution of 3-hexyne in the chosen solvent, add the catalyst suspension.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). The reaction is usually performed at room temperature with vigorous stirring.

-

Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) to observe the consumption of 3-hexyne and the formation of (Z)-3-hexene, ensuring the reaction is stopped before significant over-reduction occurs.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Purification: The solvent is carefully removed by distillation. The crude product can be further purified by fractional distillation to yield pure (Z)-3-hexene.

Synthesis of (E)-3-Hexene via Dissolving Metal Reduction

The reduction of 3-hexyne using an alkali metal (typically sodium) in liquid ammonia (B1221849) produces the thermodynamically more stable (E)-alkene. This reaction proceeds via an anti-addition of hydrogen.

Experimental Protocol: Synthesis of (E)-3-Hexene

-

Reaction Setup: In a three-necked flask equipped with a cold finger condenser (charged with dry ice/acetone), condense anhydrous ammonia gas at -78 °C.

-

Formation of Solvated Electrons: Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is observed.

-

Alkyne Addition: Slowly add a solution of 3-hexyne in an inert solvent (e.g., diethyl ether) to the sodium-ammonia solution.

-

Quenching: After the reaction is complete (indicated by the disappearance of the blue color), quench the reaction by the careful addition of a proton source, such as ammonium (B1175870) chloride.

-

Work-up: Allow the ammonia to evaporate under a stream of nitrogen. Add water to the residue and extract the organic product with diethyl ether.

-

Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Caption: Stereoselective synthesis of (E)- and (Z)-3-Hexene.

Separation and Characterization

Due to their close boiling points, the separation of a mixture of (E)- and (Z)-3-hexene requires efficient analytical techniques. Gas chromatography is the method of choice for both qualitative and quantitative analysis.

Experimental Protocol: Gas Chromatographic Separation

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this separation.

-

Column: A long capillary column (e.g., 30-60 m) with a non-polar stationary phase (e.g., dimethylpolysiloxane) or a polar stationary phase (e.g., polyethylene (B3416737) glycol) can be used. Polar columns often provide better separation of cis/trans isomers.

-

Operating Conditions:

-

Injector Temperature: 200 °C

-

Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 100 °C at 5 °C/min.

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Elution Order: On most standard columns, the (E)-isomer, being more linear and having a slightly higher boiling point, will typically have a longer retention time than the more compact (Z)-isomer. However, the exact elution order can depend on the specific stationary phase.

Caption: Workflow for the separation and characterization of this compound isomers.

Biological Relevance and Signaling Pathways

(E)-3-Hexene and (Z)-3-Hexene are simple aliphatic alkenes and are not known to have specific roles in mammalian signaling pathways relevant to drug development. Their biological significance is primarily in the context of microbial metabolism, where certain bacteria can utilize short-chain alkenes as a carbon source.[1] In the field of combustion chemistry, the reaction pathways of hexene isomers are of interest for understanding fuel properties.[2][3][4] However, for the target audience of this guide, the primary importance of these molecules lies in their utility as model compounds for understanding the principles of stereoisomerism, stereoselective synthesis, and analytical separation, which are foundational concepts in the design and development of more complex, biologically active molecules. The specific stereochemistry of a drug molecule is often critical to its pharmacological activity, and the synthetic and analytical principles demonstrated with simple molecules like the this compound isomers are directly applicable to pharmaceutical research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexene, a fundamental six-carbon alkene, serves as a crucial building block and reference compound in organic synthesis and mechanistic studies. Its simple yet versatile structure, featuring a double bond in the center of the carbon chain, allows for a rich array of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of its stereoisomers, (Z)-3-hexene (cis) and (E)-3-hexene (trans), supported by tabulated data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Physical Properties

The physical characteristics of the (Z) and (E) isomers of this compound exhibit subtle but significant differences, primarily due to the variations in their molecular geometry. The cis configuration results in a bent shape, leading to a slightly higher boiling point and density compared to the more linear and symmetrically packed trans isomer.

Table 1: Physical Properties of this compound Isomers

| Property | (Z)-3-Hexene (cis) | (E)-3-Hexene (trans) |

| Molecular Formula | C₆H₁₂[1][2][3] | C₆H₁₂[1][2][4] |

| Molecular Weight | 84.16 g/mol [2][3] | 84.16 g/mol [2][4] |

| Density | 0.6778 g/mL at 20 °C[1] | 0.6772 g/mL at 20 °C[1] |

| Boiling Point | 66.4 °C[1] | 67.1 °C[1] |

| Melting Point | -137.8 °C[1] | -115.4 °C[1] |

| Solubility in Water | Insoluble | Insoluble[5] |

| Solubility in Organic Solvents | Soluble in benzene, ligroin, ethanol (B145695), chloroform, ether[5] | Soluble in benzene, ligroin, ethanol, chloroform, ether[5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond. As an alkene, it readily undergoes electrophilic addition reactions, as well as oxidation and reduction reactions that transform the double bond into a variety of functional groups.

Electrophilic Addition Reactions

The pi electrons of the double bond are susceptible to attack by electrophiles, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound proceeds through a carbocation intermediate to form the corresponding 3-haloalkane. For example, the reaction with HBr yields 3-bromohexane (B146008).

-

Halogenation: In the presence of a halogen such as bromine (Br₂) or chlorine (Cl₂), this compound undergoes an addition reaction to form a vicinal dihalide, such as 3,4-dibromohexane.

Oxidation Reactions

The double bond of this compound is readily oxidized by various oxidizing agents, leading to different products depending on the reaction conditions.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), converts this compound into an epoxide (3,4-epoxyhexane).

-

Ozonolysis: The cleavage of the double bond by ozone (O₃) followed by a workup step is a powerful synthetic tool. A reductive workup (e.g., with zinc and water) of the ozonide intermediate from this compound yields two equivalents of propanal. An oxidative workup (e.g., with hydrogen peroxide) will yield two equivalents of propanoic acid.

-

Oxidation with Potassium Permanganate (KMnO₄):

-

Cold, dilute, alkaline KMnO₄: This results in syn-dihydroxylation of the double bond to form hexane-3,4-diol.

-

Hot, acidic KMnO₄: This leads to the oxidative cleavage of the double bond, yielding two equivalents of propanoic acid.

-

Reduction Reaction

-

Hydrogenation: In the presence of a metal catalyst such as platinum, palladium, or nickel, this compound can be reduced by hydrogen gas (H₂) to the corresponding alkane, hexane (B92381). This reaction is an example of a syn-addition.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound and its reaction products.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| Isomer | Nucleus | Chemical Shift (δ, ppm) |

| (Z)-3-Hexene | ¹H | ~5.3 (m, 2H, CH=CH), ~2.0 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃) |

| ¹³C | ~130 (CH=CH), ~21 (CH₂), ~14 (CH₃) | |

| (E)-3-Hexene | ¹H | ~5.4 (m, 2H, CH=CH), ~2.0 (m, 4H, CH₂), ~1.0 (t, 6H, CH₃) |

| ¹³C | ~131 (CH=CH), ~26 (CH₂), ~14 (CH₃) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used. The data presented here are approximate values.

Infrared (IR) Spectroscopy:

-

(Z)-3-Hexene: A characteristic C=C stretch is observed around 1655 cm⁻¹. A C-H stretch for the vinylic hydrogens is seen around 3015 cm⁻¹.

-

(E)-3-Hexene: The C=C stretch is typically found at a slightly higher wavenumber, around 1670 cm⁻¹. A strong C-H bend for the trans-vinylic hydrogens is observed around 965 cm⁻¹.

Mass Spectrometry (MS): Both isomers of this compound show a molecular ion peak (M⁺) at m/z = 84. The fragmentation pattern is characterized by the loss of alkyl fragments, with prominent peaks often observed at m/z = 69, 55, and 41.

Experimental Protocols

The following are representative experimental procedures for key reactions involving this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Epoxidation of (Z)-3-Hexene

Objective: To synthesize (Z)-3,4-epoxyhexane from (Z)-3-hexene using meta-chloroperoxybenzoic acid (mCPBA).

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-3-hexene (1.0 g, 11.9 mmol) in dichloromethane (B109758) (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve mCPBA (77% purity, 2.9 g, 12.9 mmol) in dichloromethane (30 mL).

-

Add the mCPBA solution dropwise to the stirred solution of (Z)-3-hexene over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acid, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.

-

The product can be further purified by distillation or column chromatography.

Hydrogenation of (E)-3-Hexene

Objective: To reduce (E)-3-hexene to hexane by catalytic hydrogenation.

Procedure:

-

In a high-pressure reaction vessel, add (E)-3-hexene (1.0 g, 11.9 mmol) and a catalytic amount of 10% palladium on carbon (Pd/C) (50 mg).

-

Add a suitable solvent, such as ethanol or ethyl acetate (B1210297) (20 mL).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen gas or by gas chromatography (GC) analysis of aliquots.

-

Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

The filtrate contains the product, hexane, which can be isolated by removal of the solvent by distillation.

Conclusion

This compound, in its (Z) and (E) isomeric forms, presents a foundational model for understanding the principles of alkene reactivity. The distinct physical properties and the array of chemical transformations it can undergo make it a valuable tool in synthetic organic chemistry. The data and protocols provided in this guide are intended to support researchers and drug development professionals in their endeavors, from fundamental studies to the synthesis of complex molecular targets. A thorough understanding of the properties of this simple alkene can unlock a wide range of synthetic possibilities.

References

Spectroscopic data of 3-Hexene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 3-hexene, a crucial building block in various chemical syntheses. Understanding the distinct spectral characteristics of these isomers is paramount for accurate identification, quantification, and quality control in research and industrial applications. This document details data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for cis-3-hexene (B1361246) and trans-3-hexene (B77681).

Table 1: ¹H NMR Spectroscopic Data

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis-3-Hexene | Vinylic (-CH=CH-) | ~5.2-5.4 | Multiplet | cis vicinal: ~6-15 |

| Allylic (=CH-CH ₂-) | ~2.0 | Multiplet | ||

| Methyl (-CH₃) | ~0.9 | Triplet | ~7 | |

| trans-3-Hexene | Vinylic (-CH=CH-) | ~5.3-5.5 | Multiplet | trans vicinal: ~11-18 |

| Allylic (=CH-CH ₂-) | ~1.9 | Multiplet | ||

| Methyl (-CH₃) | ~0.9 | Triplet | ~7 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The key differentiating feature is the vicinal coupling constant (³J) between the vinylic protons.[1][2][3][4][5]

Table 2: ¹³C NMR Spectroscopic Data

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis-3-Hexene | Vinylic (-C H=C H-) | ~129-131 |

| Allylic (=CH-C H₂-) | ~20-22 | |

| Methyl (-C H₃) | ~14 | |

| trans-3-Hexene | Vinylic (-C H=C H-) | ~130-132 |

| Allylic (=CH-C H₂-) | ~25-27 | |

| Methyl (-C H₃) | ~14 |

Note: The upfield shift (lower ppm value) of the allylic carbons in the cis isomer is a characteristic feature known as the γ-gauche effect, arising from steric hindrance.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Isomer | Functional Group | Absorption Band (cm⁻¹) | Intensity |

| cis-3-Hexene | =C-H stretch | ~3010-3030 | Medium |

| C-H stretch (alkane) | ~2850-2970 | Strong | |

| C=C stretch | ~1650-1660 | Medium | |

| =C-H bend (out-of-plane) | ~675-730 | Strong | |

| trans-3-Hexene | =C-H stretch | ~3010-3030 | Medium |

| C-H stretch (alkane) | ~2850-2970 | Strong | |

| C=C stretch | ~1665-1675 | Weak | |

| =C-H bend (out-of-plane) | ~960-970 | Strong |

Note: The most significant difference for IR analysis is the position of the strong out-of-plane =C-H bending vibration.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment Ion | Relative Abundance in cis-3-Hexene (%) | Relative Abundance in trans-3-Hexene (%) |

| 84 | [C₆H₁₂]⁺ (Molecular Ion) | Moderate | Moderate |

| 69 | [C₅H₉]⁺ | High | High |

| 55 | [C₄H₇]⁺ | High | High |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak (100) | Base Peak (100) |

| 29 | [C₂H₅]⁺ | Moderate | Moderate |

Note: The mass spectra of cis- and trans-3-hexene are very similar due to the formation of common fragment ions upon electron ionization. The primary fragmentation pathway is allylic cleavage, leading to the stable allyl cation.[6][7][8]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the isomeric purity and structure of this compound.

Materials:

-

This compound sample (cis or trans isomer)

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial to improve the signal-to-noise ratio.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton plug at the tip to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Determine the coupling constants from the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups and distinguish between the cis and trans isomers. Attenuated Total Reflectance (ATR) is a suitable technique for volatile liquids.

Materials:

-

This compound sample (cis or trans isomer)

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of the this compound sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

-

This compound sample (cis or trans isomer)

-

Hexane or other suitable volatile solvent

-

GC-MS system with an EI source

-

Autosampler vials with caps

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a volatile solvent such as hexane. Transfer the solution to an autosampler vial.

-

GC Method Parameters:

-

Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

-

Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the isomers.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 150°C.

-

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 25 to 150.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the molecular ion peak and the major fragment ions. Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical approach to identifying this compound isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. benchchem.com [benchchem.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Hexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of the cis- and trans-isomers of 3-hexene. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise thermochemical data. This document summarizes key quantitative data, outlines detailed experimental methodologies for the determination of these properties, and provides visualizations of experimental workflows.

Introduction

This compound (C₆H₁₂) is an alkene that exists as two geometric isomers: cis-3-hexene (B1361246) ((Z)-3-hexene) and trans-3-hexene (B77681) ((E)-3-hexene). The spatial arrangement of the ethyl groups around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. Understanding the thermodynamic properties of these isomers, such as their enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications, including chemical synthesis, reaction engineering, and computational modeling. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance, which is reflected in their thermodynamic data.[1][2]

Core Thermodynamic Properties

The following tables summarize the key thermodynamic properties for cis-3-hexene and trans-3-hexene. These values have been compiled from various reputable sources to provide a comparative overview.

Table 1: General and Physical Properties of this compound Isomers

| Property | cis-3-Hexene | trans-3-Hexene |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol | 84.16 g/mol |

| CAS Number | 7642-09-3[3] | 13269-52-8[4] |

| Boiling Point | 66-68 °C | 67 °C |

| Melting Point | -138 °C[5] | Not readily available |

| Density | 0.681 g/mL at 20 °C | 0.677 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.395 | 1.394 |

Table 2: Thermodynamic Properties of this compound Isomers (Ideal Gas Phase)

| Property | cis-3-Hexene | trans-3-Hexene | Unit |

| Standard Enthalpy of Formation (ΔfH°) | -46.0 ± 0.8 kJ/mol[6] | -54.0 ± 0.8 kJ/mol[7] | kJ/mol |

| Standard Molar Entropy (S°) | Value not readily available | Value not readily available | J/mol·K |

| Ideal Gas Heat Capacity (Cp) | Value not readily available | 124.3 J/mol·K (at 298.15 K) | J/mol·K |

Table 3: Enthalpy of Vaporization

| Isomer | Enthalpy of Vaporization (ΔvapH°) | Temperature | Unit |

| cis-3-Hexene | 32.1 kJ/mol[3] | 291 K | kJ/mol |

| trans-3-Hexene | 32.3 kJ/mol[8] | 293 K | kJ/mol |

Experimental Protocols

The determination of thermodynamic properties, such as the enthalpy of combustion, is a fundamental experimental procedure in thermochemistry. A common and accurate method for this is bomb calorimetry. The following is a detailed methodology for determining the enthalpy of combustion of a volatile liquid like this compound.

Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter

Objective: To determine the standard enthalpy of combustion (ΔcH°) of cis- or trans-3-hexene.

Materials:

-

Oxygen bomb calorimeter[9]

-

High-pressure oxygen tank

-

Benzoic acid (standard for calibration)

-

cis-3-Hexene or trans-3-Hexene (sample)

-

Fuse wire (e.g., nickel-chromium)[10]

-

Crucible (platinum or stainless steel)[11]

-

Distilled water

-

Analytical balance (± 0.0001 g)

-

Pipette

-

Safety precautions for handling volatile and flammable liquids and high-pressure gases must be strictly followed.

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Cut a piece of fuse wire of known length (approx. 10 cm) and weigh it.

-

Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Carefully assemble the bomb, sealing it tightly.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a known mass of distilled water (e.g., 2000 g).

-

Submerge the bucket in the insulating jacket and connect the ignition wires.

-

Allow the system to reach thermal equilibrium while stirring, recording the temperature at regular intervals.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise until a new thermal equilibrium is reached.

-

After the experiment, release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement (this compound Isomer):

-

Due to the volatility of this compound, it should be handled in a sealed container or encapsulated. A common method involves using a gelatin capsule or a glass ampoule.[11]

-

Accurately weigh the empty capsule/ampoule.

-

Add a known mass of the this compound isomer (approximately 0.5-0.8 g) to the capsule/ampoule and seal it.

-

Repeat steps 1.2 to 1.12 using the encapsulated this compound sample.

-

Calculations:

-

Heat Released (q_total):

-

q_total = C_cal * ΔT

-

where C_cal is the heat capacity of the calorimeter and ΔT is the corrected temperature change.

-

-

Heat of Combustion of the Sample (q_sample):

-

q_total = q_sample + q_wire + q_capsule

-

q_wire is the heat of combustion of the fuse wire (proportional to the length burned).

-

q_capsule is the heat of combustion of the capsule (if used).

-

-

Molar Enthalpy of Combustion (ΔcH°):

-

ΔcH° = -q_sample / n_sample

-

where n_sample is the number of moles of the this compound isomer combusted.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental determination of the enthalpy of combustion and the relationship between the thermodynamic stability of the this compound isomers.

Caption: Experimental workflow for determining the enthalpy of combustion.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. trans-3-Hexene | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-3-hexene [stenutz.eu]

- 6. This compound, (Z)- [webbook.nist.gov]

- 7. This compound, (E)- [webbook.nist.gov]

- 8. This compound, (E)- [webbook.nist.gov]

- 9. One moment, please... [scimed.co.uk]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis- and trans-3-hexene (B77681), two important isomers with applications in organic synthesis and materials science. The primary route to these compounds involves the stereocontrolled reduction of 3-hexyne (B1328910). This document details the distinct methodologies for achieving high stereoselectivity for each isomer, including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

3-Hexene (C₆H₁₂) is an alkene that exists as two geometric isomers: cis-(Z)-3-hexene and trans-(E)-3-hexene. The spatial arrangement of the ethyl groups around the carbon-carbon double bond dictates the isomer's physical and chemical properties, making their selective synthesis a crucial aspect of stereocontrolled organic chemistry. The most common and efficient laboratory-scale synthesis of these isomers starts from the commercially available alkyne, 3-hexyne, and employs stereospecific reduction reactions.

Figure 1: Overview of the stereoselective synthesis of cis- and trans-3-hexene from 3-hexyne.

Caption: Synthetic pathways to cis- and trans-3-hexene.

Synthesis of cis-3-Hexene via Catalytic Hydrogenation

The synthesis of cis-3-hexene is achieved through the partial hydrogenation of 3-hexyne using a "poisoned" catalyst, most commonly Lindlar's catalyst.[1][2][3] This heterogeneous catalyst consists of palladium deposited on calcium carbonate (or barium sulfate) and deactivated with a catalytic poison such as lead acetate (B1210297) and quinoline.[1][3] The poison selectively reduces the catalyst's activity, preventing the over-reduction of the initially formed cis-alkene to the corresponding alkane.[1] The reaction proceeds via a syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis-isomer.[1]

Experimental Protocol: Hydrogenation with Lindlar's Catalyst

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Apparatus:

-

A two- or three-necked round-bottom flask equipped with a magnetic stir bar.

-

A hydrogen balloon or a connection to a hydrogen gas cylinder with a pressure regulator.

-

A gas inlet adapter and a bubbler.

-

Standard glassware for workup and purification.

Reagents:

-

3-Hexyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Anhydrous solvent (e.g., methanol, ethanol (B145695), or hexane)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hexyne (1.0 equivalent) in a suitable anhydrous solvent (e.g., methanol). Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the alkyne).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas supply. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature under a positive pressure of hydrogen (typically 1 atm). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

-

Work-up: Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude cis-3-hexene can be further purified by fractional distillation or preparative gas chromatography to remove any residual solvent and byproducts.

Figure 2: Experimental workflow for the synthesis of cis-3-hexene.

Caption: Workflow for cis-3-hexene synthesis.

Synthesis of trans-3-Hexene via Dissolving Metal Reduction

The synthesis of trans-3-hexene is accomplished through the reduction of 3-hexyne using an alkali metal, typically sodium, in liquid ammonia (B1221849).[4][5][6] This reaction, known as a dissolving metal reduction, proceeds via an anti-addition of two hydrogen atoms across the triple bond.[6] The mechanism involves the transfer of a solvated electron from the sodium to the alkyne, forming a radical anion. This intermediate is then protonated by ammonia. A second electron transfer and subsequent protonation yield the trans-alkene, which is the thermodynamically more stable isomer.[6]

Experimental Protocol: Sodium in Liquid Ammonia Reduction

This procedure involves the use of liquid ammonia, which is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Apparatus:

-

A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

-

A Dewar flask for the dry ice/acetone bath.

-

A magnetic stir bar.

-

Standard glassware for workup and purification.

Reagents:

-

3-Hexyne

-

Sodium metal

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous ethanol or ammonium (B1175870) chloride (for quenching)

-

Anhydrous diethyl ether or pentane (B18724) (for extraction)

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and ensure it is dry. Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask.

-

Formation of the Reducing Agent: Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[7]

-

Reduction: Add a solution of 3-hexyne in a minimal amount of anhydrous ether dropwise to the sodium-ammonia solution.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C until the blue color disappears, indicating the consumption of the sodium. The reaction progress can also be monitored by TLC or GC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of anhydrous ethanol or solid ammonium chloride until the blue color is completely discharged. Allow the ammonia to evaporate overnight in the fume hood.

-

Extraction and Purification: To the remaining residue, add water and extract with diethyl ether or pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed by rotary evaporation. The crude trans-3-hexene can be purified by fractional distillation or preparative gas chromatography.

Figure 3: Logical relationship of steps in the synthesis of trans-3-hexene.

Caption: Workflow for trans-3-hexene synthesis.

Quantitative Data and Characterization

The following tables summarize the key quantitative data and characteristic spectroscopic information for the synthesis and identification of cis- and trans-3-hexene.

Reaction Parameters and Yields

| Parameter | cis-3-Hexene Synthesis | trans-3-Hexene Synthesis |

| Starting Material | 3-Hexyne | 3-Hexyne |

| Key Reagents | H₂, Lindlar's Catalyst | Na, liquid NH₃ |

| Typical Solvent | Methanol, Ethanol, Hexane | Liquid Ammonia, Diethyl Ether |

| Reaction Temperature | Room Temperature | -78 °C |

| Reaction Pressure | 1 atm (H₂ balloon) | Atmospheric |

| Typical Yield | >90% | >80% |

| Stereoselectivity | >95% cis | >95% trans |

Physical and Spectroscopic Data

| Property | cis-3-Hexene | trans-3-Hexene |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ |

| Molar Mass | 84.16 g/mol | 84.16 g/mol |

| Boiling Point | 66-68 °C | 67 °C |

| Density | 0.681 g/mL at 20 °C | 0.677 g/mL at 25 °C |

| ¹H NMR (CDCl₃, δ) | ~5.3-5.5 (m, 2H, CH=CH), ~2.0 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃) | ~5.3-5.5 (m, 2H, CH=CH), ~2.0 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~129.5 (CH=CH), ~20.7 (CH₂), ~14.4 (CH₃)[8] | ~130.9 (CH=CH), ~25.8 (CH₂), ~14.1 (CH₃)[9] |

| IR (neat, cm⁻¹) | ~3020 (C-H, sp²), ~2965, 2875 (C-H, sp³), ~1655 (C=C stretch, weak), ~690 (C-H bend, cis) | ~3025 (C-H, sp²), ~2965, 2875 (C-H, sp³), ~1670 (C=C stretch, weak), ~965 (C-H bend, trans) |

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Purification and Analysis

Due to the very similar boiling points of cis- and trans-3-hexene, separation by fractional distillation is challenging.[3] Gas chromatography (GC) is the preferred method for both the analysis of isomeric purity and for preparative-scale purification.[3] The difference in polarity and molecular shape between the two isomers allows for their effective separation on a suitable GC column.

Conclusion

The stereoselective synthesis of cis- and trans-3-hexene from 3-hexyne is a classic example of stereocontrolled reactions in organic chemistry. The choice of the reduction method—catalytic hydrogenation with a poisoned catalyst or a dissolving metal reduction—allows for the highly selective formation of the desired geometric isomer. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. sarthaks.com [sarthaks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemedx.org [chemedx.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of (Z)-3-Hexene via Dehydrohalogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-3-hexene through dehydrohalogenation, focusing on the underlying stereochemical principles and practical experimental considerations. The synthesis of stereochemically pure alkenes is a critical endeavor in organic chemistry, with significant implications for the development of novel therapeutics and advanced materials. (Z)-3-Hexene, a simple yet important Z-alkene, serves as a valuable model system for understanding and optimizing stereoselective elimination reactions.

Core Principles: The E2 Elimination and its Stereochemical Imperatives

The synthesis of (Z)-3-hexene via dehydrohalogenation is governed by the bimolecular elimination (E2) mechanism. This concerted, single-step reaction involves the removal of a proton by a base and the simultaneous departure of a leaving group from an adjacent carbon, leading to the formation of a double bond.

The stereochemical outcome of the E2 reaction is highly specific and dictated by the spatial arrangement of the hydrogen atom to be removed and the leaving group. For the reaction to proceed, these two groups must be in an anti-periplanar conformation , meaning they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. This specific geometric requirement is the cornerstone of stereoselective alkene synthesis via the E2 pathway.

To achieve the desired (Z)-configuration in 3-hexene, it is imperative to start with a specific stereoisomer of a 3-halohexane precursor. The choice of the correct diastereomer ensures that the anti-periplanar elimination of the hydrogen and the halogen leads directly to the formation of the (Z)-alkene.

Reaction Pathway and Stereoselectivity

The dehydrohalogenation of a 3-halohexane, such as 3-bromohexane, can theoretically lead to a mixture of (E)-3-hexene, (Z)-3-hexene, and other constitutional isomers like 2-hexene. However, by carefully selecting the stereochemistry of the starting material and the reaction conditions, the formation of (Z)-3-hexene can be highly favored.

The key to synthesizing (Z)-3-hexene lies in utilizing a diastereomer of a 3-halohexane where the anti-periplanar elimination of a β-hydrogen and the leaving group forces the formation of the Z-isomer. For instance, the dehydrohalogenation of an erythro diastereomer of a 3-halohexane will preferentially yield the (Z)-alkene, while the threo diastereomer would lead to the (E)-alkene.

dot

Caption: Stereospecific synthesis of (Z)-3-hexene from erythro-3-bromohexane.

Experimental Considerations and Data

| Parameter | Recommended Condition | Rationale | Expected Outcome |

| Starting Material | erythro-3-halohexane (e.g., erythro-3-bromohexane or erythro-3-iodohexane) | The erythro configuration allows for an anti-periplanar arrangement of the β-hydrogen and the leaving group that leads to the (Z)-alkene. | High selectivity for the (Z)-isomer. |

| Base | Potassium tert-butoxide (KOtBu) | A strong, sterically hindered base that favors elimination over substitution and can influence regioselectivity. | Promotes the E2 mechanism. |

| Solvent | tert-Butanol (B103910) (t-BuOH) or another polar aprotic solvent | A solvent that can dissolve the reactants and facilitate the E2 reaction. | Provides a suitable reaction medium. |

| Temperature | Elevated temperatures (e.g., reflux) | Generally favors elimination reactions over substitution. | Increased reaction rate. |

| Yield | Moderate to high | Dependent on the specific conditions and purity of the starting material. | - |

| Z:E Ratio | High | The stereospecific nature of the E2 reaction on the correct diastereomer should lead to a high Z:E ratio. | >90:10 (estimated) |

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known E2 dehydrohalogenation reactions and should be adapted and optimized for the specific synthesis of (Z)-3-hexene.

Materials:

-

erythro-3-bromohexane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol (t-BuOH)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

-

Addition of Substrate: A solution of erythro-3-bromohexane (1.0 equivalent) in a minimal amount of anhydrous tert-butanol is added dropwise to the stirred solution of the base at room temperature under an inert atmosphere.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified time (e.g., 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation.

-

Isolation and Characterization: The crude product is purified by fractional distillation to yield pure (Z)-3-hexene. The structure and stereochemical purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and GC-MS.

Logical Workflow for Stereoselective Synthesis

The successful synthesis of (Z)-3-hexene via dehydrohalogenation hinges on a logical workflow that prioritizes stereochemical control.

dot

Caption: Logical workflow for the synthesis and confirmation of (Z)-3-hexene.

Conclusion

The synthesis of (Z)-3-hexene through dehydrohalogenation serves as an excellent illustration of the power and precision of the E2 reaction in controlling alkene stereochemistry. By understanding the fundamental requirement of an anti-periplanar transition state and selecting the appropriate diastereomeric precursor, researchers can achieve high stereoselectivity for the desired (Z)-isomer. While this guide provides a robust theoretical and practical framework, the optimization of specific reaction conditions remains a crucial aspect for achieving high yields and purities in a laboratory setting. This methodology is not only valuable for the synthesis of (Z)-3-hexene but also provides a general strategy for the stereoselective preparation of a wide range of Z-alkenes, which are important motifs in many biologically active molecules and advanced materials.

An In-depth Technical Guide on the Catalytic Semi-Hydrogenation of 3-Hexyne to cis-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic semi-hydrogenation of 3-hexyne (B1328910) to cis-3-hexene (B1361246), a crucial reaction in organic synthesis for the stereoselective formation of Z-alkenes. This document details the core principles, experimental protocols for key catalytic systems, and quantitative data to aid in reaction optimization and understanding.

Introduction

The selective conversion of alkynes to cis-alkenes is a cornerstone of stereoselective synthesis. The partial hydrogenation of the triple bond in 3-hexyne presents the challenge of achieving high selectivity for the cis-3-hexene isomer while preventing over-reduction to n-hexane and the formation of the undesired trans-3-hexene. This is typically accomplished using "poisoned" or modified heterogeneous catalysts that moderate the reactivity of the metal surface. The most common and historically significant catalysts for this transformation are Lindlar's catalyst (palladium-based) and P-2 nickel (nickel boride). This guide will delve into the practical application of these and other catalytic systems.

Core Concepts and Mechanism

The catalytic semi-hydrogenation of alkynes to cis-alkenes proceeds via a syn-addition of two hydrogen atoms across the triple bond. The generally accepted mechanism involves the following key steps on the surface of a heterogeneous catalyst:

-

Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkyne (3-hexyne) are adsorbed onto the surface of the metal catalyst.

-

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface to form adsorbed atomic hydrogen.

-

Syn-Addition: The adsorbed 3-hexyne molecule reacts with two adsorbed hydrogen atoms in a stepwise or concerted manner, with both hydrogen atoms adding to the same face of the triple bond.

-

Desorption of Product: The resulting cis-3-hexene has a lower affinity for the catalyst surface compared to the starting alkyne and desorbs before it can be further hydrogenated to n-hexane.

The selectivity for the cis-alkene is attributed to the geometry of the alkyne adsorbed on the catalyst surface, which favors the syn-addition of hydrogen. The prevention of over-hydrogenation is achieved by "poisoning" the catalyst with substances like lead acetate (B1210297) and quinoline (B57606) in the case of Lindlar's catalyst, which reduces the catalyst's activity towards alkene hydrogenation.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data from studies on the catalytic semi-hydrogenation of 3-hexyne under various conditions.

Table 1: Performance of Various Palladium-Based Catalysts in 3-Hexyne Hydrogenation

| Catalyst | Temperature (K) | Time (min) | 3-Hexyne Conversion (%) | Selectivity to (Z)-3-hexene (%) | Selectivity to (E)-3-hexene (%) | Selectivity to n-hexane (%) |

| Pd/A | 303 | 60 | 99.8 | 95.7 | 4.1 | 0.2 |

| 120 | 100 | 95.3 | 4.3 | 0.4 | ||

| PdNi/A | 303 | 60 | 100 | 95.0 | 4.8 | 0.2 |

| 120 | 100 | 94.7 | 4.9 | 0.4 | ||

| WPd/A | 303 | 60 | 100 | 94.9 | 4.9 | 0.2 |

| 120 | 100 | 94.6 | 5.0 | 0.4 | ||

| Lindlar | 303 | 60 | 100 | 93.6 | 6.2 | 0.2 |

| 120 | 100 | 93.2 | 6.4 | 0.4 |

Reaction Conditions: 1.4 bar H₂, 3-hexyne/Pd molar ratio = 14,360 for prepared catalysts and 1,115 for commercial Lindlar catalyst, in toluene. Catalyst Notation: Pd/A (Palladium on Alumina), PdNi/A (Palladium-Nickel on Alumina), WPd/A (Tungsten-Palladium on Alumina).

Table 2: Time Course of Product Distribution using a Ni@L1 Catalyst

| Time (h) | 3-Hexyne (%) | (Z)-3-hexene (%) | (E)-3-hexene (%) | n-hexane (%) |

| 0 | 100 | 0 | 0 | 0 |

| 1 | ~60 | ~35 | ~3 | ~2 |

| 2 | ~30 | ~60 | ~5 | ~5 |

| 3 | ~10 | ~75 | ~7 | ~8 |

| 4 | ~5 | ~80 | ~8 | ~7 |

| 5 | <5 | ~82 | ~8 | ~5 |

| 6 | 0 | ~80 | ~10 | ~10 |

| 7 | 0 | ~78 | ~12 | ~10 |

| 8 | 0 | ~75 | ~13 | ~12 |

Reaction Conditions: 0.5 mmol of 3-hexyne, 3 mmol% catalyst, 0.75 mL toluene, 1 bar H₂. (Data estimated from the graphical representation in the source).

Experimental Protocols

This protocol is adapted from the original method described by Lindlar and Dubuis.

A. Catalyst Preparation:

-

Dissolution of Palladium Chloride: Dissolve 1.0 g of palladium(II) chloride in a minimal amount of warm, concentrated hydrochloric acid. Dilute the solution with 20 mL of deionized water.

-

Precipitation of Palladium Hydroxide (B78521): In a separate beaker, prepare a slurry of 10 g of calcium carbonate in 100 mL of deionized water. Heat the slurry to 80 °C with vigorous stirring. Slowly add the palladium chloride solution to the hot calcium carbonate slurry. Adjust the pH to 8-9 with a dilute sodium hydroxide solution to precipitate palladium hydroxide onto the calcium carbonate support.

-

Reduction of Palladium: To the hot suspension, slowly add a solution of 0.5 g of sodium formate (B1220265) in 10 mL of water. The mixture will turn from brown to black as the palladium is reduced. Continue stirring at 80 °C for 1 hour.

-

Poisoning the Catalyst: Add a solution of 0.5 g of lead(II) acetate in 10 mL of deionized water to the catalyst slurry. Stir at 80 °C for another hour.

-

Isolation and Drying: Cool the mixture, and collect the catalyst by vacuum filtration. Wash the catalyst thoroughly with deionized water until the washings are neutral. Dry the catalyst in a vacuum oven at 60 °C overnight. The catalyst should be stored in a tightly sealed container.

B. Hydrogenation of 3-Hexyne:

-

Reaction Setup: To a hydrogenation flask, add 5% Lindlar's catalyst (e.g., 100 mg per 1 g of alkyne). Add a suitable solvent such as methanol (B129727) or ethyl acetate (e.g., 20 mL).

-

Addition of Reactants: Add 3-hexyne (e.g., 1.0 g, 12.2 mmol) and quinoline (e.g., 100 mg, as a selectivity enhancer) to the flask.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup). Evacuate the flask and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as GC-MS or TLC.

-

Work-up: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-3-hexene. The product can be further purified by distillation if necessary.

This protocol is based on the procedure developed by Brown and Ahuja for the highly stereospecific reduction of alkynes.

A. Catalyst Preparation (in situ):

-

In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol (B145695) (e.g., 50 mL).

-

To this green solution, add a solution of sodium borohydride (B1222165) (e.g., 0.19 g, 5.0 mmol) in ethanol (10 mL) dropwise with vigorous stirring. A black, finely divided precipitate of P-2 nickel will form immediately.

B. Hydrogenation of 3-Hexyne:

-

Catalyst Modification: To the freshly prepared P-2 nickel suspension, add ethylenediamine (B42938) (e.g., 0.66 mL, 10 mmol) as a modifier to enhance cis-selectivity.

-

Hydrogenation: Purge the reaction flask with hydrogen gas. Add 3-hexyne (e.g., 3.28 g, 40.0 mmol) to the catalyst suspension.

-

Reaction Monitoring: Stir the mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient) at room temperature. Monitor the reaction by hydrogen uptake or analytical methods.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the nickel catalyst. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain cis-3-hexene.

Visualizations of Workflows and Concepts

An In-depth Technical Guide to the Synthesis of (Z)-3-Hexene from 3-Hexyne

Affiliation: Google Research

Abstract

The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of the reagents and methodologies for the synthesis of (Z)-3-hexene from 3-hexyne (B1328910). The primary focus is on the partial hydrogenation of the alkyne using poisoned palladium catalysts, which are highly selective for the formation of the cis-isomer. This document details the most effective catalytic systems, provides quantitative data on their performance, and outlines a detailed experimental protocol for the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The conversion of alkynes to alkenes is a fundamental reaction in organic synthesis. While complete hydrogenation of an alkyne yields an alkane, partial reduction can lead to either the (Z) or (E) alkene, depending on the choice of reagents and reaction conditions. The synthesis of the thermodynamically less stable (Z)-isomer requires a stereoselective approach that favors syn-addition of hydrogen across the triple bond. This is most commonly achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst.

This guide will focus on the most prevalent and effective methods for the synthesis of (Z)-3-hexene from 3-hexyne, with a primary emphasis on the use of Lindlar's catalyst and other functionally similar catalytic systems.

Catalytic Systems for (Z)-Alkene Synthesis

The most reliable method for the partial hydrogenation of internal alkynes to (Z)-alkenes is the use of a heterogeneous catalyst that has been chemically deactivated to reduce its reactivity, thereby preventing over-reduction to the alkane and promoting the desired stereoselectivity.

Lindlar's Catalyst

Lindlar's catalyst is the most widely recognized reagent for this transformation.[1][2] It consists of palladium metal deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which has been "poisoned" with a catalytic deactivator.[1][3] Common poisons include lead acetate (B1210297), lead(II) oxide, and quinoline.[3] The poison selectively deactivates the most active sites on the palladium surface, which are responsible for the hydrogenation of alkenes, thus allowing the reaction to be stopped at the alkene stage. The syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface results in the exclusive formation of the (Z)-alkene.[2][4]

P-2 Nickel Catalyst (Nickel Boride)

An alternative to the lead-based Lindlar catalyst is the P-2 nickel catalyst, also known as nickel boride (Ni₂B).[1] This catalyst is prepared in situ from nickel(II) acetate and sodium borohydride. The addition of ethylenediamine (B42938) is often used to achieve high selectivity for the (Z)-alkene. The P-2 catalyst offers a less toxic alternative to Lindlar's catalyst while providing comparable stereoselectivity for the formation of cis-alkenes.[1]

Data Presentation: Performance of Catalysts in 3-Hexyne Hydrogenation

The following table summarizes quantitative data from studies on the partial hydrogenation of 3-hexyne to (Z)-3-hexene using various palladium-based catalysts, including a commercial Lindlar catalyst.

| Catalyst System | Support | Poison/Additive | Temperature (°C) | H₂ Pressure (bar) | Substrate/Pd Molar Ratio | Selectivity for (Z)-3-Hexene (%) | Reference |

| Commercial Lindlar | CaCO₃ | Lead Acetate | 30 | 1.4 | 1115 | >93 | [5] |

| Pd/Al₂O₃ | γ-Al₂O₃ | None | 30 | 1.4 | 14360 | >93 | [5] |

| PdNi/Al₂O₃ | γ-Al₂O₃ | Nickel | 30 | 1.4 | 14360 | >93 | [5] |

| WPd/Al₂O₃ | γ-Al₂O₃ | Tungsten | 30 | 1.4 | 14360 | >93 | [5] |

| Pd/C | Carbon | None | 25 | Not Specified | Not Specified | >98 | [5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (Z)-3-hexene from 3-hexyne using a commercial Lindlar catalyst. This protocol is a composite based on general procedures for Lindlar reductions and specific conditions reported for 3-hexyne.

Materials and Equipment

-

Reactants: 3-hexyne (98%+ purity), Hydrogen gas (high purity)

-

Catalyst: Lindlar's catalyst (5 wt. % Pd on CaCO₃, poisoned with lead acetate)

-

Solvent: Toluene (anhydrous)

-

Quencher/Work-up: Celite or other filter aid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Equipment: Two- or three-necked round-bottom flask, magnetic stirrer, hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator), vacuum line, filtration apparatus, separatory funnel, rotary evaporator, gas chromatograph (GC) for analysis.

Reaction Setup and Procedure

References

Molecular structure and formula of 3-Hexene

An In-depth Technical Guide to the Molecular Structure and Formula of 3-Hexene

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₆H₁₂.[1][2][3][4] As an alkene, its structure is characterized by a six-carbon chain containing one carbon-carbon double bond. The designation "3-" indicates that this double bond is located between the third and fourth carbon atoms of the chain.[5] This positioning of the double bond allows for the existence of geometric isomerism, resulting in two distinct stereoisomers: cis-(Z)-3-Hexene and trans-(E)-3-Hexene.[6][7] These isomers, while sharing the same molecular formula and connectivity, exhibit different spatial arrangements and, consequently, distinct physical and chemical properties.[8] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of this compound, tailored for professionals in research and development.

Molecular Structure and Stereoisomerism

The fundamental structure of this compound consists of a C₆H₁₂ molecular formula.[1][2][4] The presence of the double bond at the C3 position means that each of the double-bonded carbons (C3 and C4) is attached to an ethyl group and a hydrogen atom. The restricted rotation around the C=C double bond gives rise to two stereoisomers.[7]

-

(Z)-3-Hexene (cis-3-Hexene): In this isomer, the two ethyl groups (the higher priority groups) are located on the same side of the double bond.

-

(E)-3-Hexene (trans-3-Hexene): In this isomer, the two ethyl groups are located on opposite sides of the double bond.

These structural differences are visualized in the diagram below.

Caption: Stereoisomers of this compound.

Physicochemical Properties

The geometric differences between (Z)- and (E)-3-Hexene lead to variations in their physical properties, such as boiling point, melting point, and density. These differences are critical for their separation and identification. The (Z)-isomer is generally slightly more polar and has a U-shape, which affects its intermolecular forces compared to the more linear (E)-isomer.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | (Z)-3-Hexene (cis) | (E)-3-Hexene (trans) | References |

| CAS Number | 7642-09-3 | 13269-52-8 | [3][9] |

| Molecular Formula | C₆H₁₂ | C₆H₁₂ | [3][4] |

| Molecular Weight | 84.16 g/mol | 84.16 g/mol | [2][3] |

| Boiling Point | 66.4 - 68 °C | 67.1 - 67.9 °C | [10][11] |

| Melting Point | -137.8 °C | -115.4 °C | [10][12][13] |

| Density | 0.6778 - 0.681 g/mL at 20°C | 0.6772 g/mL at 20°C | [10] |

| Refractive Index (n20/D) | 1.3947 - 1.395 | 1.3943 | [10] |

| Dipole Moment | Non-zero | ~0.00 D | [9][14] |

Experimental Protocols for Analysis

The characterization and differentiation of this compound isomers rely on standard analytical techniques, primarily chromatography and spectroscopy.

Gas Chromatography (GC)

Gas chromatography is the foremost technique for separating and quantifying the (Z) and (E) isomers of this compound.[15] The separation is based on differences in their boiling points and interactions with the stationary phase.[16][17] The lower-boiling (Z)-isomer typically elutes slightly before the (E)-isomer on a standard nonpolar column.[15]

Protocol for GC Separation of this compound Isomers:

-

Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mixture in a volatile solvent such as n-hexane.

-

Instrumentation:

-

GC System: Agilent 7890B or equivalent.

-

Column: DB-1 or HP-5 (nonpolar), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless inlet, 250°C, split ratio 100:1.

-

Injection Volume: 1.0 µL.

-

Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 5°C/min to 100°C.

-

Detector: Flame Ionization Detector (FID), 250°C.

-

-

Data Acquisition: Record the chromatogram. Identify peaks by comparing retention times with pure standards of (Z)- and (E)-3-Hexene.

-

Analysis: The elution order is expected to be (Z)-3-Hexene followed by (E)-3-Hexene. Quantify by integrating the peak areas.

Caption: Workflow for the separation of this compound isomers using Gas Chromatography.

Spectroscopic Methods

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | (Z)-3-Hexene (cis) | (E)-3-Hexene (trans) |

| ¹H NMR | Olefinic Protons (CH =CH ) | ~5.3-5.5 ppm | ~5.3-5.5 ppm |

| ¹³C NMR | Olefinic Carbons (C =C ) | ~129-131 ppm | ~130-132 ppm |

| IR Spectroscopy | C=C Stretch | ~1650-1660 cm⁻¹ | ~1670-1675 cm⁻¹ |

| IR Spectroscopy | =C-H Out-of-plane bend | ~675-730 cm⁻¹ (strong) | ~960-970 cm⁻¹ (strong) |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 84 | m/z 84 |

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

-

Acquisition:

-

¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

-

¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.

-

-

Analysis: Process the spectra using appropriate software. The chemical shifts of the vinylic protons and carbons, along with coupling constants, will confirm the structure and stereochemistry.

General Protocol for Mass Spectrometry (MS):

-

Sample Introduction: Inject the sample into a GC-MS system (following the GC protocol above) or via direct infusion.

-

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

-

Acquisition: Scan a mass range from m/z 30 to 200. The EI energy is typically set to 70 eV.

-

Analysis: The resulting mass spectrum will show the molecular ion peak at m/z 84 and characteristic fragmentation patterns corresponding to the loss of alkyl fragments.[2][18]

Synthesis Protocols

The stereoselective synthesis of this compound isomers is most commonly achieved by the reduction of an alkyne precursor, 3-hexyne (B1328910).[19] The choice of catalyst and reaction conditions dictates which isomer is formed.

Synthesis of (Z)-3-Hexene via Lindlar Catalysis

The syn-hydrogenation of 3-hexyne using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively yields (Z)-3-Hexene.[20]

Protocol for Synthesis of (Z)-3-Hexene:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas, add 3-hexyne (1 equivalent) dissolved in methanol.

-

Catalyst Addition: Add Lindlar's catalyst (5% by weight of the alkyne).

-

Reaction: Purge the flask with hydrogen and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by GC to observe the disappearance of 3-hexyne and the formation of (Z)-3-Hexene. Stop the reaction once the starting material is consumed to prevent over-reduction to hexane.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by simple distillation to yield pure (Z)-3-Hexene.

Synthesis of (E)-3-Hexene via Dissolving Metal Reduction

The anti-addition of hydrogen is achieved through a dissolving metal reduction, typically using sodium metal in liquid ammonia, which selectively produces (E)-3-Hexene.

Caption: Synthesis pathways for (Z) and (E)-3-Hexene from 3-Hexyne.

Conclusion

This compound is a simple yet fundamentally important alkene that serves as an excellent model for understanding stereoisomerism. The distinct (Z) and (E) isomers arise from the restricted rotation around the C3=C4 double bond. These isomers possess unique physical properties that allow for their separation and individual characterization through standard laboratory techniques such as gas chromatography. Furthermore, their stereoselective synthesis from 3-hexyne provides a classic example of controlling reaction outcomes through the careful selection of reagents and catalysts. A thorough understanding of the structure, properties, and reactions of this compound is valuable for professionals in organic chemistry and related scientific fields.

References

- 1. trans-3-Hexene [chembk.com]

- 2. This compound | C6H12 | CID 11601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (E)- [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

- 7. homework.study.com [homework.study.com]

- 8. Name and draw the two geometric isomers for 3 -hexene. | Filo [askfilo.com]

- 9. This compound, (Z)- (CAS 7642-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Hexene - Wikipedia [en.wikipedia.org]

- 11. This compound, (E)- [webbook.nist.gov]

- 12. cis-3-Hexene | CAS#:7642-09-3 | Chemsrc [chemsrc.com]

- 13. guidechem.com [guidechem.com]

- 14. trans-3-hexene [stenutz.eu]

- 15. benchchem.com [benchchem.com]

- 16. brainly.com [brainly.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound, (E)- [webbook.nist.gov]

- 19. chembk.com [chembk.com]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: The Versatile Role of 3-Hexene in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hexene is a six-carbon alkene that serves as a valuable and versatile building block in organic synthesis.[1][2] Its carbon-carbon double bond is a key functional group, enabling a wide array of chemical transformations.[2] This reactivity allows for the synthesis of more complex molecules, including pharmaceutical intermediates, agrochemicals, and specialty chemicals.[3] Depending on the geometry of the substituents at the double bond, this compound exists as two stereoisomers: cis (Z) and trans (E). The choice of isomer can be critical in stereoselective and stereospecific reactions, influencing the stereochemistry of the final product.[4] These application notes provide an overview of key reactions involving this compound, complete with experimental protocols and quantitative data.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles, leading to a variety of addition products. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, although with a symmetrical alkene like this compound, this is not a factor.[5]

Hydrohalogenation

The addition of hydrogen halides (HX) across the double bond of this compound yields 3-halohexanes. The reaction proceeds via an electrophilic addition mechanism.[6] Dry hydrogen bromide adds to form 3-bromohexane, and aqueous hydrogen chloride adds to form 3-chlorohexane (B1360981).[7] Interestingly, dry hydrogen chloride does not readily add to this compound.[7]

Table 1: Summary of Hydrohalogenation Reactions

| Reagent | Product | Conditions | Yield | Reference |

| Dry Hydrogen Bromide (HBr) | 3-Bromohexane | Not specified | N/A | [7] |

| Aqueous Hydrochloric Acid (HCl) | 3-Chlorohexane | Use of aqueous HCl | N/A | [7] |

| Dry Hydrogen Chloride (HCl) | No reaction | Dry conditions | 0% | [7] |

Protocol 1.1: Synthesis of 3-Chlorohexane via Hydrochlorination [7]

-

Materials: this compound, concentrated aqueous hydrochloric acid.

-

Procedure:

-